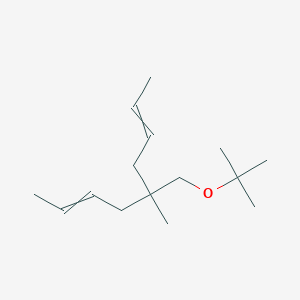![molecular formula C13H12 B14489393 Spiro[6.6]trideca-1,3,5,8,10,12-hexaene CAS No. 63878-57-9](/img/structure/B14489393.png)
Spiro[6.6]trideca-1,3,5,8,10,12-hexaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[6.6]trideca-1,3,5,8,10,12-hexaene is a spirocyclic compound characterized by its unique structure, which consists of two rings sharing a single carbon atom. This compound is part of a broader class of spiro compounds known for their versatility and structural similarity to important pharmacophore centers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[6.6]trideca-1,3,5,8,10,12-hexaene typically involves the formation of the spirocyclic structure through a series of stereoselective reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[6.6]trideca-1,3,5,8,10,12-hexaene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions tailored to the compound’s unique structure .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or alcohols, while reduction can produce spirocyclic hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Spiro[6.6]trideca-1,3,5,8,10,12-hexaene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which spiro[6.6]trideca-1,3,5,8,10,12-hexaene exerts its effects involves interactions with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into various biological targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share a similar spirocyclic structure but differ in the size and composition of the rings.
Spirocyclic oxindoles: These compounds are characterized by a spirocyclic core attached to an oxindole moiety and have applications in medicinal chemistry.
Uniqueness
Spiro[6.6]trideca-1,3,5,8,10,12-hexaene stands out due to its specific ring size and the unique arrangement of double bonds within the spirocyclic structure. This gives it distinct chemical and biological properties compared to other spirocyclic compounds .
Eigenschaften
CAS-Nummer |
63878-57-9 |
|---|---|
Molekularformel |
C13H12 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
spiro[6.6]trideca-1,3,5,8,10,12-hexaene |
InChI |
InChI=1S/C13H12/c1-2-6-10-13(9-5-1)11-7-3-4-8-12-13/h1-12H |
InChI-Schlüssel |
IQCUXMSDCSGOMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=CC2(C=C1)C=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


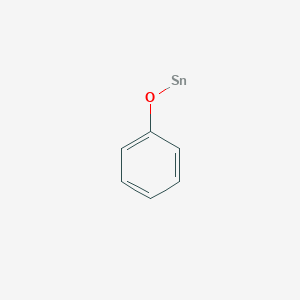
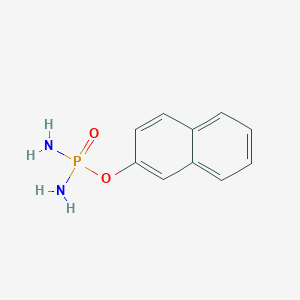
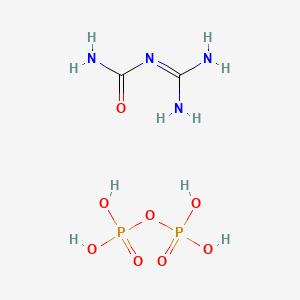
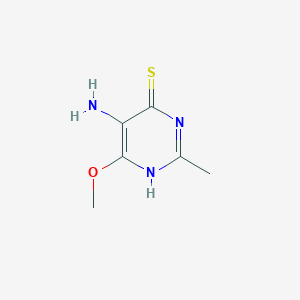


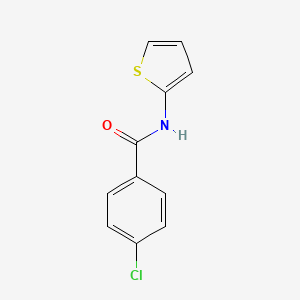
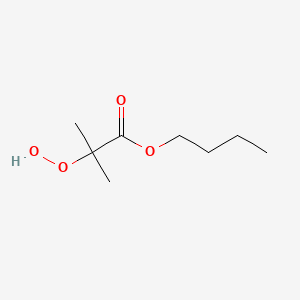
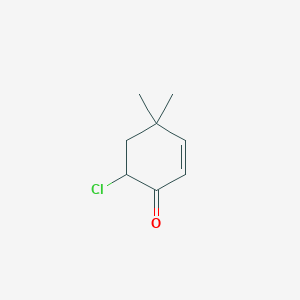
![Methyl 2-[(propan-2-yl)oxy]prop-2-enoate](/img/structure/B14489375.png)
![4,4'-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-1-ol)](/img/structure/B14489378.png)
![Bicyclo[2.2.1]hept-2-EN-1-OL](/img/structure/B14489380.png)
![2-Propenoic acid, 3-[2-[bis(2-chloroethyl)amino]phenyl]-](/img/structure/B14489386.png)
